molecular formula C17H13ClN2O2 B2736083 N-(4-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-21-2

N-(4-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2736083
CAS RN: 852369-21-2
M. Wt: 312.75
InChI Key: JKCZIQCPCWWZNH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as ML141, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by researchers at Emory University in 2010 and has since been used in a variety of studies related to cancer, Alzheimer's disease, and other neurological disorders.

Scientific Research Applications

Antiviral and Antiapoptotic Effects

Research on a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro, with notable decreases in viral load and increased survival in mice infected with the Japanese encephalitis virus (Ghosh et al., 2008). This suggests potential applications in developing treatments for viral infections.

Antioxidant Activity

A study on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives evaluated their antioxidant activity. The compounds exhibited considerable activity, indicating their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).

Antibacterial and Antifungal Properties

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms, suggesting their use in developing new antimicrobial agents (Debnath & Ganguly, 2015).

QSAR Studies for Antibacterial Agents

Research on the synthesis and QSAR studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines highlighted their potential antibacterial activity against gram-positive and gram-negative bacteria, providing insight into the structural and physicochemical parameters influencing their activity (Desai et al., 2008).

Photochemical and Thermochemical Modeling for Photovoltaic Efficiency

A study on spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs suggested their potential use as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and free energy of electron injection (Mary et al., 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-10-15(13-4-2-3-5-14(13)19-10)16(21)17(22)20-12-8-6-11(18)7-9-12/h2-9,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCZIQCPCWWZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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